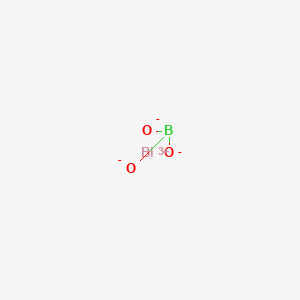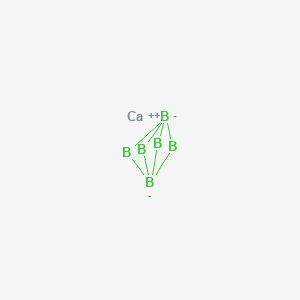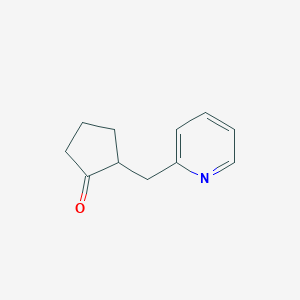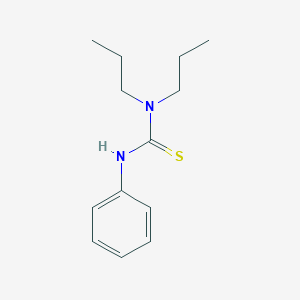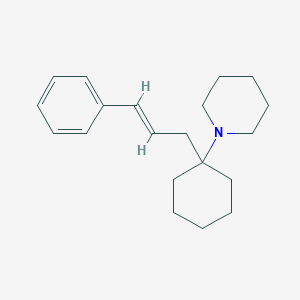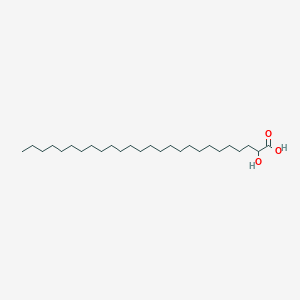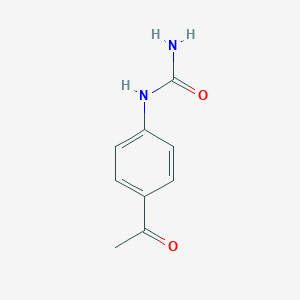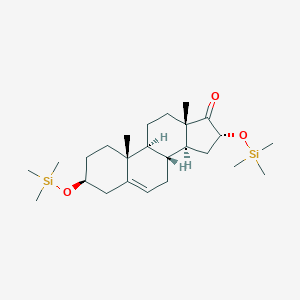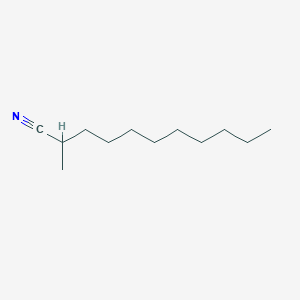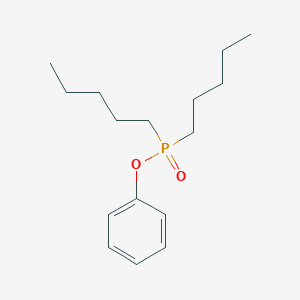
Phenyl di-n-pentylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl di-n-pentylphosphinate (PDPP) is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. PDPP is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability. The compound has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research.
科学的研究の応用
Phenyl di-n-pentylphosphinate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Phenyl di-n-pentylphosphinate has been used as a flame retardant due to its excellent thermal stability and ability to form char. In catalysis, Phenyl di-n-pentylphosphinate has been used as a ligand in transition metal catalysis reactions, demonstrating high catalytic activity and selectivity. In biomedical research, Phenyl di-n-pentylphosphinate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of Phenyl di-n-pentylphosphinate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. Phenyl di-n-pentylphosphinate has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These metal complexes have been investigated for their potential as catalysts in various reactions.
生化学的および生理学的効果
Phenyl di-n-pentylphosphinate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the compound has been investigated for its potential as a drug delivery system, and studies have shown that Phenyl di-n-pentylphosphinate can effectively deliver drugs to target cells.
実験室実験の利点と制限
Phenyl di-n-pentylphosphinate has several advantages for lab experiments, including its excellent thermal stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for research on Phenyl di-n-pentylphosphinate, including investigating its potential as a flame retardant in polymers, exploring its use as a ligand in transition metal catalysis reactions, and investigating its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl di-n-pentylphosphinate and to optimize its synthesis and purification methods.
合成法
Phenyl di-n-pentylphosphinate can be synthesized using a variety of methods, including the reaction of phenylphosphinic acid with n-pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using recrystallization. Other synthesis methods involve the reaction of phenylphosphinic acid with various alcohols, such as n-butanol or n-hexanol.
特性
CAS番号 |
14656-17-8 |
|---|---|
製品名 |
Phenyl di-n-pentylphosphinate |
分子式 |
C16H27O2P |
分子量 |
282.36 g/mol |
IUPAC名 |
dipentylphosphoryloxybenzene |
InChI |
InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
InChIキー |
TUJWIYZCAPMHSA-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
正規SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
その他のCAS番号 |
14656-17-8 |
同義語 |
PDNP PDPP phenyl di-n-pentylphosphinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



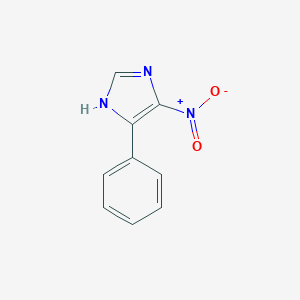

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
